molecular formula C8H6BrIO B185315 2-Bromo-1-(4-iodophenyl)ethanone CAS No. 31827-94-8

2-Bromo-1-(4-iodophenyl)ethanone

Cat. No. B185315
Key on ui cas rn: 31827-94-8
M. Wt: 324.94 g/mol
InChI Key: FSIBMLJFLPWMTD-UHFFFAOYSA-N
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Patent
US08921573B2

Procedure details

To a clear dark solution of 1-(4-iodophenyl)ethanone (1.046 kg, 4.251 mol, 1 equiv.) in DCM (8 L) was charged (dropwise) bromine (228 ml, 4.45 mol, 1.047 equiv.) over the period of 30 to 45 min at the ambient temperature. The reaction was slightly exothermic (temperature increased to about 20˜25° C.) and released a lot of hydrogen bromide gas as the by-product. The reaction was considered as complete after 3 to 4 hrs as indicated by HPLC (typically ˜7% starting material, ˜10% di-bromo by-product, and ˜83% desired mono-bromo product, all in area % by HPLC). It was then quenched and neutralized by aqueous NaHCO3 solution wash (4 L), followed by brine wash (3 L). Upon drying over Na2SO4, it is rotavapped and solvent swapped to THF and the desired product was crystallized from THF (final volume about 2 L) at from 50° C. to 20° C. to afford the 1st crop: 340 g (98% HPLC purity); by concentrating the mother liquor to about half-volume to afford the 2nd crop: 426 g (98% HPLC purity); by further concentrating and addition of hexanes (i.e., THF/hexanes, 1:1) to afford the 3rd crop: 339 g (97+% HPLC purity). The combined crystal title compound was 1.105 kg (80% yield). 1H NMR (500 MHz, CDCl3): 7.88 (d, 2H), 7.70 (d, 2H), 4.42 (s, 2H).
Quantity
1.046 kg
Type
reactant
Reaction Step One
Quantity
228 mL
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[Br:11]Br.Br>C(Cl)Cl>[Br:11][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
1.046 kg
Type
reactant
Smiles
IC1=CC=C(C=C1)C(C)=O
Name
Quantity
228 mL
Type
reactant
Smiles
BrBr
Name
Quantity
8 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(temperature increased to about 20˜25° C.)
CUSTOM
Type
CUSTOM
Details
complete after 3 to 4 hrs
Duration
3.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
It was then quenched
WASH
Type
WASH
Details
wash (4 L)
WASH
Type
WASH
Details
wash (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Upon drying over Na2SO4, it
CUSTOM
Type
CUSTOM
Details
the desired product was crystallized from THF (final volume about 2 L) at from 50° C. to 20° C.
CUSTOM
Type
CUSTOM
Details
to afford the 1st crop
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the mother liquor to about half-volume
CUSTOM
Type
CUSTOM
Details
to afford the 2nd crop
CONCENTRATION
Type
CONCENTRATION
Details
by further concentrating
ADDITION
Type
ADDITION
Details
addition of hexanes (i.e., THF/hexanes, 1:1)
CUSTOM
Type
CUSTOM
Details
to afford the 3rd crop

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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